N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Properties
Research has demonstrated the synthesis and evaluation of derivatives of the compound for their antibacterial and anticancer activities. These studies highlight the compound's potential in contributing to the development of new therapeutic agents:
- A study on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including derivatives of the mentioned compound, showcased moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential for the development of new antibacterial agents (Desai et al., 2008).
- Synthesis of derivatives was also explored for anticancer activities, where some compounds showed reasonable activity against a panel of human tumor cell lines, suggesting a promising avenue for cancer treatment research (Duran & Demirayak, 2012).
Structural Analysis
The compound has been analyzed structurally, providing insights into its molecular configuration and interactions, which are crucial for understanding its chemical behavior and potential applications:
- A study detailing the crystal structure of a related acetamide compound revealed intermolecular interactions forming chains in a zigzag manner, contributing to the understanding of its solid-state properties and potential applications in material science (Saravanan et al., 2016).
Synthesis Techniques
Research has also focused on novel synthesis techniques and the exploration of the compound's derivatives, which could lead to new applications in various fields, including materials science and pharmaceuticals:
- Innovative synthesis methods have been developed for N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives, demonstrating the versatility and potential of the compound in creating new materials and therapeutic agents (Yu et al., 2014).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZXEGOEBSUGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.